L-Isocitric acid

Vue d'ensemble

Description

L-Isocitric acid is a chemical compound that belongs to the family of alpha-hydroxy acids. It is an important intermediate in the citric acid cycle, which is a key metabolic pathway in all living organisms. L-Isocitric acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food industry.

Applications De Recherche Scientifique

Production of Ascorbic Acid

ICA serves as a raw material in the synthesis of ascorbic acid (vitamin C), which is crucial for human health, acting as an antioxidant and aiding in the synthesis of collagen .

Biochemical Marker

It is used as a biochemical marker for certain diseases, helping in the diagnosis and monitoring of health conditions .

Therapeutic Agent

ICA has therapeutic applications, such as treating iron-deficiency anemia and aiding in the resorption of blood clots .

Antioxidant Activity

Energy Metabolism Regulation

ICA refers to a group of compounds that regulate energy metabolism and has antistress, antihypoxic, and antioxidant activities .

Substance Abuse Treatment

It has been studied for use in the treatment of drug and alcohol abuse due to its biochemical properties .

Enzyme Analysis Reagent

ICA is utilized as a specific biochemical reagent for analyzing various enzymes such as aconitate hydratase and NADP-isocitrate dehydrogenase .

Microbial Production Research

Research into microbial production of ICA focuses on using non-conventional yeast like Yarrowia lipolytica for efficient synthesis, which has implications in biotechnology and industrial applications .

Mécanisme D'action

Target of Action

L-Isocitric acid primarily targets enzymes involved in the citric acid cycle, also known as the Krebs cycle. The main enzymes that interact with L-Isocitric acid are aconitase and isocitrate dehydrogenase. Aconitase catalyzes the isomerization of citrate to isocitrate, while isocitrate dehydrogenase facilitates the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. These enzymes play crucial roles in cellular respiration and energy production .

Mode of Action

L-Isocitric acid interacts with its target enzymes by binding to their active sites. In the case of aconitase, L-Isocitric acid is formed from citrate through a reversible isomerization process. For isocitrate dehydrogenase, L-Isocitric acid undergoes oxidative decarboxylation, resulting in the production of alpha-ketoglutarate and the reduction of NADP+ to NADPH. This interaction is essential for the continuation of the citric acid cycle and the production of energy in the form of ATP .

Biochemical Pathways

L-Isocitric acid is a key intermediate in the citric acid cycle, which is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The cycle produces NADH and FADH2, which are used in the electron transport chain to generate ATP. The presence of L-Isocitric acid ensures the smooth progression of the cycle, facilitating the conversion of citrate to alpha-ketoglutarate and ultimately leading to the production of energy .

Pharmacokinetics

The pharmacokinetics of L-Isocitric acid involve its absorption, distribution, metabolism, and excretion (ADME). L-Isocitric acid is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream. It is metabolized primarily in the liver, where it participates in the citric acid cycle. The compound is eventually excreted through the kidneys. The bioavailability of L-Isocitric acid is influenced by factors such as its solubility and the presence of transport proteins that facilitate its uptake .

Result of Action

The molecular and cellular effects of L-Isocitric acid’s action include the production of alpha-ketoglutarate, NADPH, and ATP. Alpha-ketoglutarate is a crucial intermediate that feeds into various metabolic pathways, including amino acid synthesis and the urea cycle. NADPH is essential for biosynthetic reactions and maintaining cellular redox balance. ATP, the primary energy currency of the cell, is produced through oxidative phosphorylation in the mitochondria. These effects collectively support cellular metabolism and energy homeostasis .

Action Environment

Environmental factors such as pH, temperature, and the presence of cofactors can influence the action, efficacy, and stability of L-Isocitric acid. Optimal enzyme activity for aconitase and isocitrate dehydrogenase occurs at physiological pH and temperature. The presence of metal ions such as magnesium and manganese is crucial for the catalytic activity of these enzymes. Additionally, the availability of substrates and cofactors like NADP+ can modulate the efficiency of L-Isocitric acid’s action in the citric acid cycle .

Propriétés

IUPAC Name |

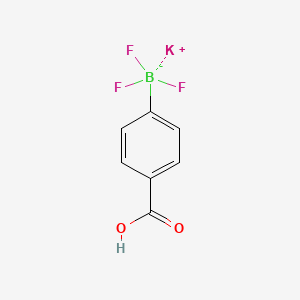

potassium;(2S,3R)-2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPTBJBFVJENN-LEJBHHMKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)O)O)C(=O)[O-])C(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174075 | |

| Record name | L-Isocitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20226-99-7 | |

| Record name | L-Isocitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020226997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Isocitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)

![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)

![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)